n-Acetyl-n-(4-methyl-1-oxidopyridin-3-yl)acetamide

Description

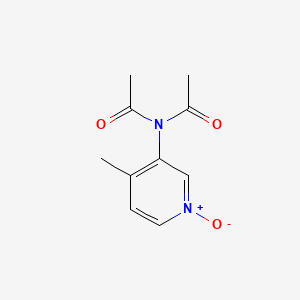

n-Acetyl-n-(4-methyl-1-oxidopyridin-3-yl)acetamide is a pyridine-derived acetamide compound characterized by a dual acetyl substitution on a 4-methylpyridin-3-yl moiety, where the pyridine ring is oxidized at the N1 position to form an N-oxide.

Properties

CAS No. |

6635-93-4 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

N-acetyl-N-(4-methyl-1-oxidopyridin-1-ium-3-yl)acetamide |

InChI |

InChI=1S/C10H12N2O3/c1-7-4-5-11(15)6-10(7)12(8(2)13)9(3)14/h4-6H,1-3H3 |

InChI Key |

BYFQNXWAYIKVPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=[N+](C=C1)[O-])N(C(=O)C)C(=O)C |

Origin of Product |

United States |

Biological Activity

n-Acetyl-n-(4-methyl-1-oxidopyridin-3-yl)acetamide, with the chemical formula C10H12N2O3 and CAS number 6635-93-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

| Melting Point | Not specified |

The compound is theorized to interact with various biological pathways, particularly in the context of neuroinflammatory diseases. Research indicates that it may inhibit isoprenoid biosynthetic pathways, which are crucial in regulating inflammation and various neurochemical processes. This inhibition can lead to reduced levels of key inflammatory mediators such as pyrophosphate, thereby ameliorating conditions associated with neuroinflammation .

Therapeutic Applications

- Neuroinflammatory Disorders : The compound has shown potential in treating diseases characterized by neuroinflammation, such as Alzheimer's disease and schizophrenia. By targeting the isoprenoid pathway, it may help in reducing inflammation without the side effects commonly associated with conventional treatments .

- Inflammatory Diseases : In a study involving N-substituted acetamide derivatives, compounds similar to this compound exhibited significant antagonistic activity against P2Y14 receptors, which are implicated in various inflammatory diseases .

Study on Neuroinflammatory Effects

A patent described methods for treating neuroinflammatory diseases using compounds that inhibit the production of pyrophosphate. The research highlighted that these compounds could effectively lower inflammation markers and improve patient outcomes in conditions such as irritable bowel syndrome and anxiety disorders .

P2Y14 Receptor Antagonism

A related study synthesized a series of N-substituted acetamide derivatives that demonstrated strong binding affinity to P2Y14 receptors. The most potent derivative showed an IC50 value of 0.6 nM and was effective in reducing inflammatory responses in models of acute gouty arthritis . This suggests that this compound could have similar therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure distinguishes it from related pyridine acetamides through its N-oxide group and dual acetyl substituents . Key comparisons include:

- N-Oxide vs.

- Dual Acetylation: Unlike mono-acetylated analogs (e.g., ), the dual acetyl groups may sterically hinder interactions or alter metabolic stability.

- Hybrid Structures : Compounds like feature extended aromatic systems (phenyl-pyridine), which could enhance π-π stacking interactions, unlike the oxidized pyridine core of the target compound.

Spectroscopic Properties

Comparative NMR data highlight electronic effects of substituents:

- N-Oxide Influence: The target compound’s N-oxide is expected to deshield adjacent protons (e.g., 4-methyl group), leading to upfield/downfield shifts compared to non-oxidized pyridines .

- Cyano Groups: Compounds 11 and 12 exhibit distinct ¹³C-NMR signals for cyano groups (~116 ppm), absent in the target compound.

Physicochemical Properties

- Solubility: The N-oxide group likely improves aqueous solubility over non-polar analogs like (phenyl-pyridine hybrid). However, methyl substituents may counterbalance this by increasing lipophilicity.

- Thermal Stability: Fused-ring systems (e.g., dihydrophenanthrene in ) typically exhibit higher melting points than monocyclic pyridines due to increased rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.